molecular formula C10H9ClO3 B1376966 8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde CAS No. 1437312-03-2

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde

Cat. No.: B1376966
CAS No.: 1437312-03-2
M. Wt: 212.63 g/mol
InChI Key: KKYGPQSGLFFAGI-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde (CAS: 884325-48-8, Molecular Formula: C₁₀H₉ClO₃) is a benzodioxine derivative featuring a chloromethyl (-CH₂Cl) substituent at the 8-position and a carbaldehyde (-CHO) group at the 6-position. The benzodioxine core consists of a six-membered aromatic ring fused with a 1,3-dioxane ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-3-8-1-7(4-12)2-9-5-13-6-14-10(8)9/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYGPQSGLFFAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)C=O)CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211688
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437312-03-2
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde typically involves the chloromethylation of a benzodioxine precursor. One common method involves the reaction of benzodioxine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with chloromethylating agents.

Chemical Reactions Analysis

Types of Reactions

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Derivatives with substituted groups replacing the chloromethyl group.

    Oxidation Reactions: Corresponding carboxylic acids.

    Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules, while the aldehyde group can form covalent bonds with amino groups in proteins .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and three analogs:

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups Substituents Key Properties
8-(Chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde C₁₀H₉ClO₃ 212.02 Chloromethyl, Carbaldehyde 8-CH₂Cl, 6-CHO Limited data; expected reactivity: aldehyde oxidation, nucleophilic substitution at CH₂Cl
8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine C₉H₈ClFO₂ 202.61 Chloromethyl, Fluorine 8-CH₂Cl, 6-F Higher electronegativity at 6-F may enhance stability; used in fluorinated intermediates
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl, Carbaldehyde 4-CH₂Br, 1-CHO Known for aldehyde reactivity; CH₂Br susceptible to nucleophilic substitution
6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione C₉H₇ClNO₃ 212.61 Chloro, Methyl, Dione 6-Cl, 8-CH₃, 2,4-dione Benzoxazine core with dione groups; applications in polymer chemistry

Biological Activity

8-(Chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClO₂, with a molecular weight of 188.61 g/mol. The compound features a benzodioxine core with a chloromethyl group and an aldehyde functional group, which enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Modulation of Ion Channels : It has been shown to act as a modulator of ATP-sensitive potassium channels (K(ATP)) which play a crucial role in insulin secretion and various physiological processes.
  • Anti-inflammatory Properties : Related compounds have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial and Anticancer Effects : The compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies indicate potential efficacy against various cancer cell lines, although more extensive research is needed to confirm these effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Alkylating Agent : The chloromethyl group may act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids.
  • Enzyme Interaction : The aldehyde group can form covalent bonds with amino groups in proteins, potentially leading to inhibition or activation of specific pathways relevant in disease states.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on K(ATP) Channel Modulation :
    • Researchers investigated the effects of this compound on K(ATP) channels in pancreatic beta cells. The results indicated that the compound enhances insulin secretion under glucose-stimulated conditions, suggesting its potential use in diabetes management.
  • Anti-inflammatory Research :
    • A study explored the anti-inflammatory effects of benzodioxine derivatives, including this compound. The findings indicated significant reductions in pro-inflammatory cytokines in vitro, supporting further investigation for therapeutic applications in inflammatory diseases.
  • Anticancer Activity :
    • In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

A comparison of structural analogs reveals insights into the unique properties of this compound:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-4H-1,3-benzodioxine-8-carbaldehydeSimilar benzodioxine coreFocus on CNS activity
8-(Dimethylaminopropionyl)-4H-benzodioxineContains a dimethylamino groupNoted for anti-inflammatory effects
6-Fluoro-4H-1,3-benzodioxineFluorinated variantPotentially different pharmacokinetics

This table illustrates the diversity within the benzodioxine class while emphasizing the unique properties and potential applications of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde
Reactant of Route 2
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8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde

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